molecular formula C16H19N3O3S B2637296 N-cyclopropyl-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)acetamide CAS No. 1105227-16-4

N-cyclopropyl-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)acetamide

Cat. No.: B2637296
CAS No.: 1105227-16-4
M. Wt: 333.41
InChI Key: DAEMXAXBWLXPNK-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)acetamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a cyclopropyl group, a dimethoxyphenyl group, and an amino-thiazole moiety, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction using diazo compounds and transition metal catalysts.

    Final Coupling: The final step involves coupling the synthesized thiazole derivative with the cyclopropyl group under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)acetamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-cyclopropyl-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit bioactivity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biological processes.

    Industry: Use in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, potentially inhibiting enzymes or binding to receptors. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity, while the cyclopropyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)acetamide is unique due to the combination of its cyclopropyl, dimethoxyphenyl, and amino-thiazole moieties. This unique structure may confer specific biological activities and pharmacokinetic properties that distinguish it from other thiazole derivatives and similar compounds.

Biological Activity

N-cyclopropyl-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes available research findings on the biological activity of this compound, detailing its mechanisms, efficacy, and potential applications.

Chemical Structure

The compound's structure includes a cyclopropyl group, a thiazole moiety, and a dimethoxyphenyl group, which contribute to its biological activity. Its chemical formula is C15H18N4O2SC_{15}H_{18}N_4O_2S.

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation.

Case Study:
In vitro studies demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. For instance, one study reported IC50 values indicating effective inhibition of cell growth in HT-29 (colon cancer) and MDA-MB-231 (breast cancer) cells with values of 68.28% and 62.95%, respectively .

Cell LineIC50 Value (%)
HT-29 (Colon Cancer)68.28
MDA-MB-231 (Breast Cancer)62.95

The proposed mechanism of action for this compound involves interaction with specific cellular pathways that regulate apoptosis and cell cycle progression. The presence of the thiazole ring is critical for its anticancer activity, as it enhances interaction with target proteins involved in these pathways.

3. Antimicrobial Activity

Beyond its anticancer properties, the compound also exhibits antimicrobial activity. Thiazole derivatives have been shown to possess significant antibacterial effects against various pathogens.

Research Findings:
A separate investigation into related thiazole compounds indicated that they could effectively inhibit bacterial growth comparable to standard antibiotics like norfloxacin . The presence of electron-releasing groups on the phenyl ring was found to enhance this activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the molecular structure can significantly impact biological efficacy. For instance:

  • Cyclopropyl Group: Enhances lipophilicity and may improve cellular uptake.
  • Dimethoxy Substituents: Contribute to the electronic properties that enhance binding affinity to biological targets.

Properties

IUPAC Name

N-cyclopropyl-2-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-21-12-5-6-14(22-2)13(8-12)19-16-18-11(9-23-16)7-15(20)17-10-3-4-10/h5-6,8-10H,3-4,7H2,1-2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEMXAXBWLXPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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